molecular formula C12H17BrN2O2S B1525904 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine CAS No. 1183118-31-1

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

Cat. No.: B1525904
CAS No.: 1183118-31-1
M. Wt: 333.25 g/mol
InChI Key: BMMOHRXAXAIJLK-UHFFFAOYSA-N
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Description

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine is a chemical compound with the molecular formula C12H17BrN2O2S. It is a derivative of homopiperazine, a cyclic amine, and contains a bromobenzene sulfonyl group attached to the nitrogen atom of the homopiperazine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzenesulfonyl chloride with 4-methylhomopiperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents may vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfonyl oxide derivatives.

  • Reduction: Reduction reactions can produce amines or amides as major products.

  • Substitution: Substitution reactions can result in the formation of various substituted homopiperazine derivatives.

Scientific Research Applications

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine is similar to other homopiperazine derivatives, such as 1-[(4-Bromobenzene)sulfonyl]-4-methylhomopiperazine and 1-[(2-Bromobenzene)sulfonyl]-4-methylhomopiperazine. its unique structural features, such as the position of the bromobenzene group, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-[(4-Bromobenzene)sulfonyl]-4-methylhomopiperazine

  • 1-[(2-Bromobenzene)sulfonyl]-4-methylhomopiperazine

  • 1-[(3-Chlorobenzene)sulfonyl]-4-methylhomopiperazine

  • 1-[(3-Iodobenzene)sulfonyl]-4-methylhomopiperazine

Properties

IUPAC Name

1-(3-bromophenyl)sulfonyl-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMOHRXAXAIJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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